molecular formula C24H24N2O3S B6566185 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 946322-67-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B6566185
CAS No.: 946322-67-4
M. Wt: 420.5 g/mol
InChI Key: MRMRXLXVXQCNAT-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 3,4-dimethylbenzenesulfonamide moiety at the 7-position. Its molecular formula is inferred as C₂₄H₂₃N₂O₃S (molecular weight ≈ 419.52 g/mol), derived by replacing the benzamide group in the structurally related compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (C₂₃H₂₀N₂O₂, MW 356.42) with a bulkier 3,4-dimethylbenzenesulfonamide group.

This compound belongs to a class of molecules explored for biological activities, including carbonic anhydrase (CA) inhibition, as seen in structurally analogous tetrahydroquinoline sulfonamides . Its synthesis likely follows protocols involving sulfonyl chloride coupling with tetrahydroquinoline amines, as demonstrated in related systems .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-10-13-22(15-18(17)2)30(28,29)25-21-12-11-19-9-6-14-26(23(19)16-21)24(27)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMRXLXVXQCNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 3,4-dimethylbenzenesulfonamide group increases logP compared to simpler sulfonamides (e.g., methanesulfonamide, logP 0.95) , aligning it with tert-butyl-substituted analogs (logP ~5.2) .
  • Hydrogen-Bonding Capacity: The sulfonamide group (H-bond donors/acceptors = 1/4) enhances solubility relative to benzamide derivatives (H-bond donors/acceptors = 1/2) .
  • Thermal Stability : Melting points for sulfonamide analogs vary widely (e.g., 236–300°C) , suggesting the target compound may exhibit moderate thermal stability.

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